

2-Bromophenylacetone molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromophenylacetone

Cat. No.: B139218

[Get Quote](#)

Core Chemical Identity and Physical Properties

1-(2-Bromophenyl)propan-2-one is an organic compound featuring a phenyl ring substituted with a bromine atom at the ortho position, and a propanone (acetone) group attached to the ring via a methylene bridge.^[1] This structure makes it a valuable precursor for a variety of more complex molecules.

Property	Value	Source(s)
IUPAC Name	1-(2-bromophenyl)propan-2-one	[1] [2]
Synonyms	2-Bromophenylacetone, (2-Bromophenyl)acetone, 1-Acetyl-2-bromobenzene	[2]
CAS Number	21906-31-0	[2]
Molecular Formula	C ₉ H ₉ BrO	[2]
Molecular Weight	213.07 g/mol	[2]
Appearance	Clear, colorless to light yellow liquid	[3]
Boiling Point	238-240 °C (estimated)	[3]
Flash Point	72.5 °C (estimated)	[3]
Density	1.384 g/cm ³ (estimated)	[3]
Refractive Index	1.5575 - 1.5595	[3]
Solubility	Soluble in organic solvents like ethanol and dichloromethane.	[3]

Synthesis and Reaction Mechanisms

The synthesis of **2-bromophenylacetone** can be approached through several established organic chemistry pathways. A common and logical strategy involves the reaction of a suitable organometallic reagent with a 2-bromophenylacetyl derivative. The following protocol outlines a plausible route based on the Grignard reaction, a cornerstone of C-C bond formation.

Proposed Synthesis Pathway: Grignard Reaction

This pathway involves two primary stages: the formation of 2-bromophenylacetyl chloride from 2-bromophenylacetic acid, followed by its reaction with a methyl Grignard reagent.

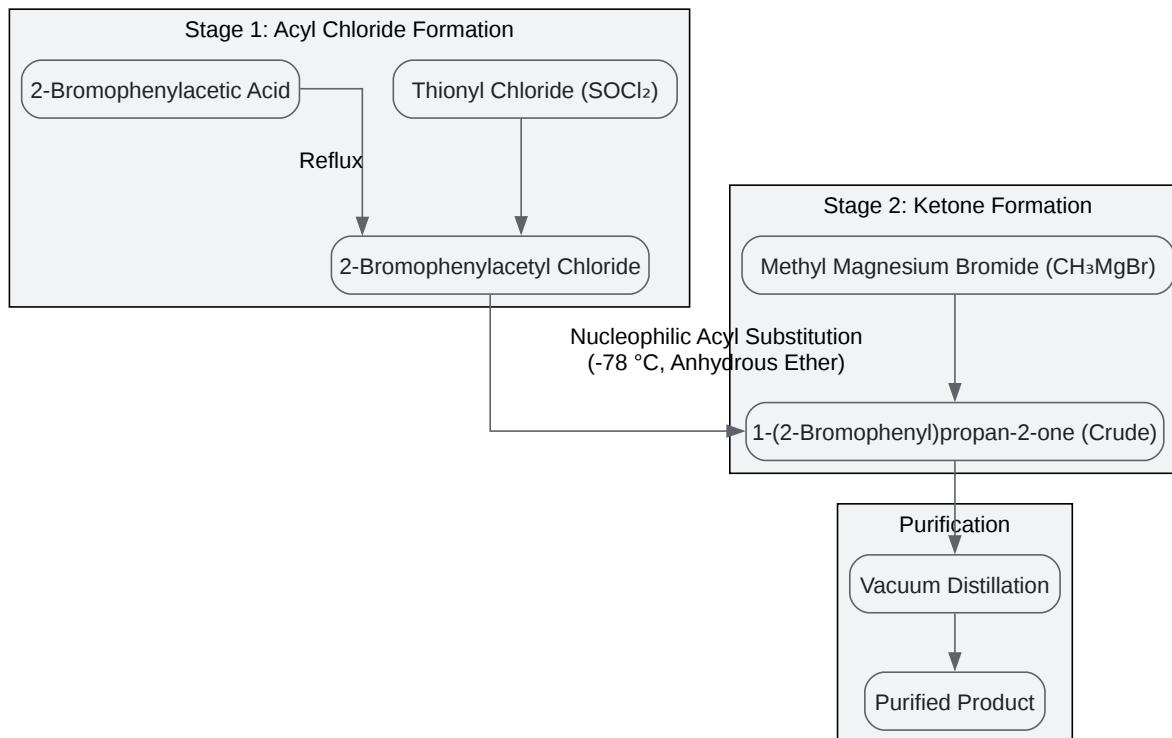
Stage 1: Synthesis of 2-Bromophenylacetyl chloride 2-Bromophenylacetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl_2), to form the corresponding acyl chloride.^[4] This is a standard method for activating a carboxylic acid for nucleophilic attack.

Stage 2: Reaction with Methyl Magnesium Bromide The synthesized 2-bromophenylacetyl chloride is then reacted with a methyl Grignard reagent (CH_3MgBr). The highly nucleophilic methyl group attacks the electrophilic carbonyl carbon of the acyl chloride. The initial tetrahedral intermediate collapses, expelling the chloride leaving group to form the target ketone, 1-(2-bromophenyl)propan-2-one.^{[5][6][7]} It is critical to use controlled stoichiometry and low temperatures to prevent a second addition of the Grignard reagent to the newly formed ketone, which would result in a tertiary alcohol byproduct.

Experimental Protocol

Disclaimer: This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory safety protocols.

Part A: Preparation of 2-Bromophenylacetyl chloride^[4]


- In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.
- Add 2-bromophenylacetic acid (1.0 eq) and anhydrous benzene or toluene as a solvent.
- Slowly add thionyl chloride (SOCl_2) (2.0 eq) to the flask.
- Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC until the starting carboxylic acid is consumed.
- Allow the mixture to cool to room temperature.
- Remove the solvent and excess thionyl chloride by distillation under reduced pressure to yield crude 2-bromophenylacetyl chloride, which can be used directly in the next step.

Part B: Synthesis of 1-(2-Bromophenyl)propan-2-one^[8]

- In a separate, flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the crude 2-bromophenylacetyl chloride (1.0 eq) in anhydrous diethyl ether or THF.

- Cool the flask to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of methyl magnesium bromide (CH_3MgBr) (1.0-1.1 eq) in diethyl ether dropwise via an addition funnel, maintaining the low temperature.
- Stir the reaction mixture at -78 °C for 1-2 hours after the addition is complete.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH_4Cl).
- Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.

Synthesis Workflow Diagram

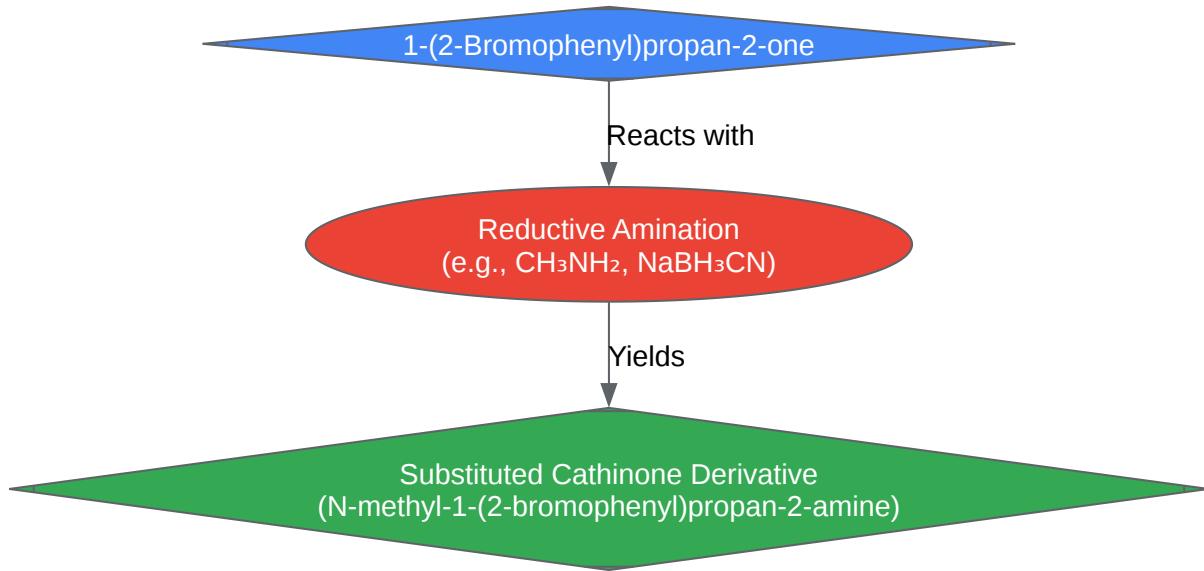
[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 1-(2-Bromophenyl)propan-2-one.

Applications in Chemical Synthesis

2-Bromophenylacetone is primarily utilized as a precursor in multi-step organic syntheses. Its chemical structure, containing a reactive ketone and a brominated aromatic ring suitable for cross-coupling reactions, makes it a versatile building block.

Precursor to Substituted Cathinones


A significant application, documented extensively in forensic chemistry literature, is the use of phenylacetone derivatives as precursors in the synthesis of substituted cathinones, a class of compounds often categorized as new psychoactive substances (NPS).^{[9][10][11]} **2-Bromophenylacetone** can be used to synthesize "iso-cathinone" analogues. For example, reductive amination of the ketone functional group with methylamine would yield N-methyl-1-(2-bromophenyl)propan-2-amine.

The presence of these isomers in illicit drug seizures is of high interest to law enforcement and forensic laboratories, as it can help in identifying the synthetic route employed.^{[9][10]} Therefore, the synthesis and characterization of **2-bromophenylacetone** and its isomers are crucial for creating certified reference materials for analytical and forensic purposes.^{[9][10]}

Role in Medicinal Chemistry Research

While not a widely reported intermediate for approved pharmaceuticals, the underlying chemical scaffold is relevant in drug discovery. For instance, a novel acetamide derivative, synthesized from a 2-bromophenyl precursor, has been evaluated for potential antidiabetic activity, demonstrating significant inhibition of α -glucosidase and α -amylase in preclinical studies.^[12] This highlights the potential for this class of compounds in legitimate therapeutic research.

Reaction Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Pathway from **2-Bromophenylacetone** to a cathinone derivative.

Analytical Characterization and Quality Control

Confirming the identity and purity of **2-bromophenylacetone** is critical. This is typically achieved through a combination of spectroscopic and chromatographic methods.

Spectroscopic Data

The following table summarizes the expected spectral characteristics based on the compound's structure. Precise data can be found in forensic and chemical literature where this compound and its isomers have been synthesized and characterized as analytical standards.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Technique	Expected Characteristics
¹ H NMR	~7.6-7.1 ppm: Multiplet, 4H (aromatic protons).~3.9 ppm: Singlet, 2H (methylene protons, -CH ₂ -).~2.2 ppm: Singlet, 3H (methyl protons, -CH ₃).
¹³ C NMR	~205 ppm: Carbonyl carbon (C=O).~134-127 ppm: Aromatic carbons (4 signals expected due to symmetry).~124 ppm: Aromatic carbon attached to bromine (C-Br).~50 ppm: Methylene carbon (-CH ₂ -).~29 ppm: Methyl carbon (-CH ₃).
FT-IR (Neat)	~3060 cm ⁻¹ : Aromatic C-H stretch.~2925 cm ⁻¹ : Aliphatic C-H stretch.~1720 cm ⁻¹ : Strong carbonyl (C=O) stretch.~1470, 1440 cm ⁻¹ : Aromatic C=C stretches.~750 cm ⁻¹ : C-Br stretch and ortho-disubstituted C-H bend.

Note: Chemical shifts (ppm) are referenced to TMS. IR frequencies are in cm⁻¹.

Chromatographic Purification

Crude **2-bromophenylacetone** is a liquid and is typically purified by vacuum distillation to separate it from non-volatile impurities and residual solvent.[13][14][15]

Protocol: Vacuum Distillation

- Assemble a vacuum distillation apparatus with a short Vigreux column. Ensure all glass joints are properly sealed.
- Place the crude oil in the distillation flask with a few boiling chips or a magnetic stir bar.
- Connect the apparatus to a vacuum pump with a cold trap in between.
- Gradually reduce the pressure and begin heating the distillation flask using a heating mantle.
- Collect the fraction boiling at the expected temperature for the given pressure (e.g., phenylacetone boils at 120-140 °C at 25 mmHg).[13][15]

- Monitor the purity of the collected fractions using Gas Chromatography (GC) or TLC.

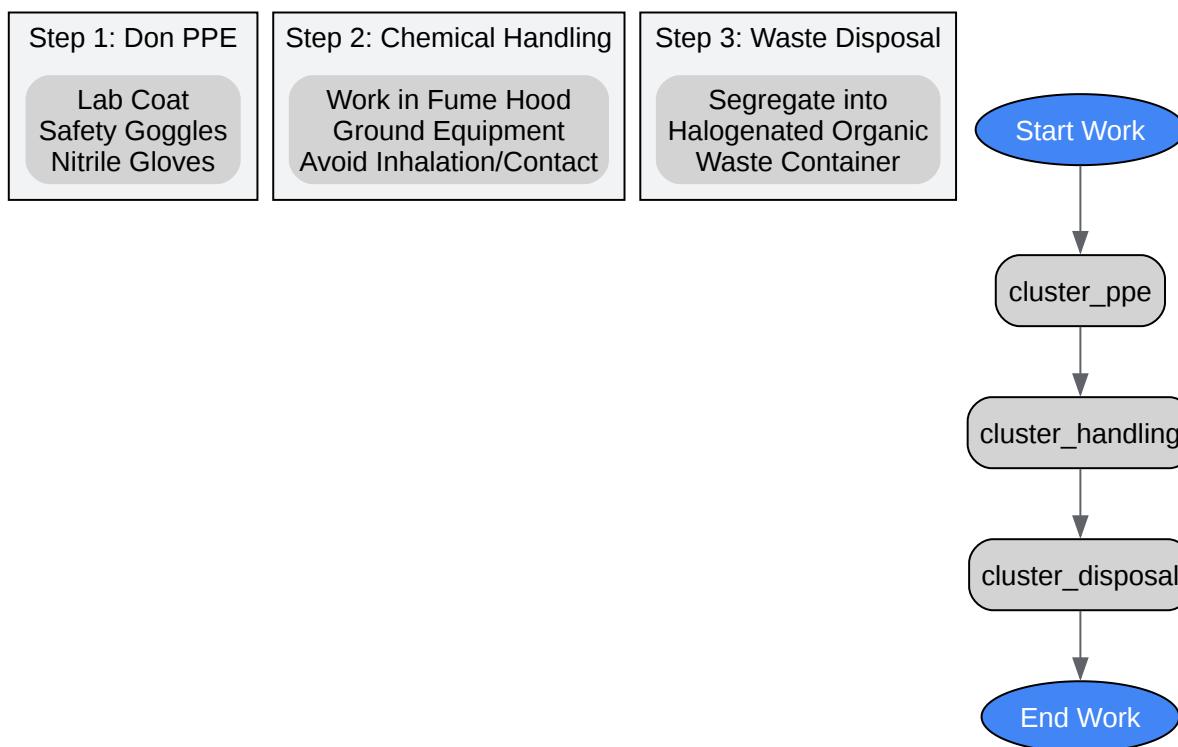
Safety, Handling, and Disposal

2-Bromophenylacetone is a hazardous chemical that requires careful handling in a controlled laboratory environment.

Hazard Identification

- Health Hazards: Harmful if swallowed.^[3] Causes skin and serious eye irritation. May cause respiratory irritation.
- Physical Hazards: Combustible liquid.

Safe Handling Protocol


- Engineering Controls: Always handle in a well-ventilated chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
 - Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile).
 - Respiratory Protection: Not typically required if handled in a fume hood. Use a respirator with an organic vapor cartridge if ventilation is inadequate.
- Handling Practices: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors. Keep away from heat, sparks, and open flames.

First Aid and Emergency Procedures

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
- Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.

- Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.
- Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

Safety Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Basic safety workflow for handling **2-Bromophenylacetone**.

References

- McDermott, S. D., Power, J. D., Kavanagh, P., & O'Brien, J. (2011). The analysis of substituted cathinones. Part 2: an investigation into the phenylacetone based isomers of 4-

methylmethcathinone and N-ethylcathinone.

- ResearchGate. (2025). The analysis of substituted cathinones.
- Programming Insider. (2023).
- Qian, Z., Jia, W., Li, T., Liu, C., & Hua, Z. (2016). Identification and analytical characterization of four synthetic cathinone derivatives iso-4-BMC, β -TH-naphyrone, mephedrone, and 4-MDMC. *Drug testing and analysis*, 8(9), 935–943. [\[Link\]](#)
- PubChem. (n.d.). 1-(2-Bromophenyl)propan-2-one.
- Scribd. (n.d.). Synthesis of Phenyl-2-Propanone (P2P). [\[Link\]](#)
- Erowid. (n.d.). Synthesis of Phenyl-2-Propanone (P2P). [\[Link\]](#)
- Google Patents. (n.d.).
- European Monitoring Centre for Drugs and Drug Addiction. (n.d.).
- PubChem. (n.d.). 1-Propanone, 1-(3-bromophenyl)-.
- PubChemLite. (n.d.). 1-(2-bromophenyl)propan-2-one (C9H9BrO). [\[Link\]](#)
- SpectraBase. (n.d.). 1-(2-Bromophenyl)-2-propanone. [\[Link\]](#)
- The Royal Society of Chemistry. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. [\[Link\]](#)
- Google Patents. (n.d.). Process for producing phenylacetones.
- Khan, I., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-Benzoyl-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][9][10]thiazin-2-yl)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent.
- ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY. (2024). Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. [\[Link\]](#)
- PubMed Central (PMC). (2014).
- ChemSynthesis. (2025). 2-bromo-2-phenylacetyl chloride. [\[Link\]](#)
- Brainly.in. (2023). Acetyl chloride reacts with ch3mgbr. [\[Link\]](#)
- PrepChem.com. (n.d.). Synthesis of (i) o-Bromophenylacetyl chloride. [\[Link\]](#)
- ResearchG
- Journal of Applied Pharmaceutical Science. (2012).
- UT Southwestern Medical Center. (n.d.).
- PubChem. (n.d.). 2-Bromophenylacetyl chloride.
- Chegg. (2021). Provide a detailed, stepwise mechanism for the reaction of acetyl chloride... [\[Link\]](#)
- Google Patents. (n.d.).
- Google P
- YouTube. (2020). Acetyl bromide reacts with excess of CH₃
- ChemBK. (2024). **2-Bromophenylacetone**. [\[Link\]](#)
- Chegg. (2017). Write the mechanism for the reaction of acetyl chloride with two equivalents of ethylmagnesium bromide. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis and Pharmacological Characterization of Two Novel, Brain Penetrating P2X7 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(2-Bromophenyl)propan-2-one | C9H9BrO | CID 2734092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102146020B - Method for synthesizing 1,3-diphenyl-1-propanol compound - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. brainly.in [brainly.in]
- 6. homework.study.com [homework.study.com]
- 7. chegg.com [chegg.com]
- 8. rsc.org [rsc.org]
- 9. The analysis of substituted cathinones. Part 2: an investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and analytical characterization of four synthetic cathinone derivatives iso-4-BMC, β -TH-naphyrone, mexedrone, and 4-MDMC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Pharmacological Evaluation of 2-(3-Benzoyl-4-Hydroxy-1,1-Dioxido-2H-Benz[e][1,2]thiazin-2-yl)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. programminginsider.com [programminginsider.com]
- 14. scribd.com [scribd.com]
- 15. Synthesis of Phenyl-2-Propanone (P2P) - [www.rhodium.ws] [erowid.org]
- To cite this document: BenchChem. [2-Bromophenylacetone molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b139218#2-bromophenylacetone-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com